4-Bromo-2,3-dichloropyridine
Overview
Description
4-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
4-Bromo-2,3-dichloropyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms in organic compounds that are involved in the SM cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (this compound) transfers an organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds .
Pharmacokinetics
Like other organoboron reagents, it is likely to have good bioavailability due to its stability and reactivity . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific conditions of its use and the nature of the compounds it is combined with .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the nature of the solvent used . For example, the SM cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
4-Bromo-2,3-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This, in turn, affects various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be actively transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dichloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2,3-dichloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve high yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
4-Bromo-2,3-dichloropyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in drug discovery and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2,3-Dichloropyridine: Lacks the bromine atom, making it less reactive in certain coupling reactions.
4-Bromo-2-chloropyridine: Similar structure but with only one chlorine atom, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2,3-dichloropyridine’s unique combination of bromine and chlorine atoms provides a distinct reactivity profile, making it particularly useful in specific synthetic routes and applications where other halogenated pyridines may not be as effective .
Properties
IUPAC Name |
4-bromo-2,3-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIJTLBBAZBULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652028 | |
Record name | 4-Bromo-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020717-98-9 | |
Record name | 4-Bromo-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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